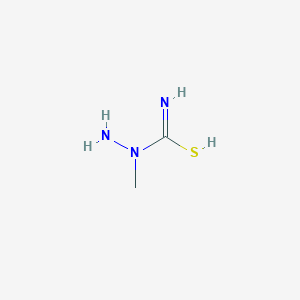

N-amino-N-methylcarbamimidothioic acid

Description

Properties

IUPAC Name |

N-amino-N-methylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3S/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGQLQZSWDUOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=N)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=N)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-amino Intermediate Synthesis via Secondary Amine Nitrosation

A foundational method for generating N-amino derivatives involves the nitrosation of secondary amines, as detailed in US Patent 4564677A. This protocol employs nitrous acid or its equivalents to convert secondary amines into N-nitroso intermediates, which are subsequently reduced to N-amino compounds using zinc under neutral pH conditions.

Key Steps :

-

Solubilization : The secondary amine (e.g., 4-chloro-N-isopropylaniline) is dissolved in a water-miscible solvent such as methanol.

-

Nitrosation : Addition of sodium nitrite at 5–15°C and pH ≤3 generates the N-nitroso intermediate.

-

Reduction : Zinc dust and ammonium acetate reduce the nitroso group to an N-amino moiety at pH 7–7.5.

-

Isolation : The product is extracted into toluene, acidified with HCl, and crystallized.

Reaction Conditions :

| Parameter | Value/Description |

|---|---|

| Temperature | 5–15°C |

| pH Range | 1 (nitrosation) → 7 (reduction) |

| Reducing Agent | Zinc dust |

| Solvent System | Methanol/water |

This method avoids carcinogenic N-nitrosoamine intermediates, enhancing safety.

N-methylation Strategies for Carbamimidothioic Acid

The introduction of the N-methyl group is critical for achieving the target structure. A protocol from PMC utilizes dimethyl sulfate or methyl iodide as alkylating agents in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Procedure :

-

Resin Binding : The carbamimidothioic acid precursor is immobilized on 2-CTC resin.

-

Fmoc Deprotection : Removal of the fluorenylmethyloxycarbonyl (Fmoc) group exposes the α-amino group.

-

N-methylation : Treatment with DBU and dimethyl sulfate at room temperature for 2–3 minutes achieves quantitative methylation.

Optimization Insights :

Integration of Thiophosphate Functionality

The thiophosphate group in Anilofos derivatives is introduced via O,O-dimethyl phosphorodithioate coupling. This step typically follows N-amino-N-methylcarbamimidothioic acid synthesis.

Reaction Scheme :

Conditions :

| Parameter | Optimal Value |

|---|---|

| Crystallization pH | 2–3 |

| Washing Solvent | Toluene |

| Drying Temperature | 40–50°C |

Hazard Mitigation

N-amino-N-methylcarbamimidothioic acid is classified as moderately toxic (Xn). Safety protocols mandate:

-

Use of fume hoods during nitrosation and methylation.

-

Neutralization of waste streams containing zinc or nitrite residues.

Industrial Applications and Scalability

Anilofos, derived from this intermediate, is produced at scales exceeding 1 metric ton/day in facilities such as Chongqing Chemdad Co.. The synthetic route’s scalability hinges on:

-

Automated pH control during nitrosation.

-

Continuous extraction systems for toluene/water phase separation.

Chemical Reactions Analysis

Types of Reactions: N-amino-N-methylcarbamimidothioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products Formed:

Oxidation: Disulfides and sulfoxides.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

N-amino-N-methylcarbamimidothioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-amino-N-methylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. It may also interact with proteins, altering their structure and function. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs are defined by variations in substituents on the carbamimidothioic acid core. Key examples include:

Carbamimidothioic Acid, N,N'-bis[(ethylamino)carbonyl]-, Methyl Ester

- Molecular Formula : C₈H₁₆N₄O₂S

- Molecular Weight : 232.30 g/mol

- Substituents: Two ethylamino carbonyl groups (–NHC(=O)NHCH₂CH₃) and a methyl ester (–COOCH₃).

- Key Differences: The presence of bulky ethylamino carbonyl groups and an ester moiety increases hydrophobicity compared to the simpler methyl and amino substituents in the target compound. This structural complexity may reduce solubility in polar solvents .

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Molecular Formula : C₅H₇N₃O₂

- Molecular Weight : 141.13 g/mol

- Substituents: A cyano group (–CN) and a methylamino carbonyl group (–NHC(=O)CH₃).

- Key Differences: The cyano group enhances electrophilicity, making this compound more reactive in nucleophilic addition reactions. However, the absence of the thioic acid (–S–) group limits its utility in sulfur-specific biochemical pathways .

O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate

- Molecular Formula : C₁₄H₁₁N₃O₃S

- Molecular Weight : 325.32 g/mol

- Substituents : A benzotriazolyl group and tetramethyluronium moiety.

- Key Differences : The aromatic benzotriazolyl group confers stability under acidic conditions, while the hexafluorophosphate counterion enhances solubility in organic solvents. This contrasts with the target compound’s simpler aliphatic substituents .

Physicochemical Properties

- Key Insight: The target compound’s amino group enhances nucleophilic reactivity, making it a candidate for crosslinking reactions. However, its sensitivity to oxidation limits long-term storage applications compared to the more stable benzotriazolyl derivative .

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing N-amino-N-methylcarbamimidothioic acid with high purity and yield?

- Methodological Answer : Synthesis should follow strict stoichiometric control and inert atmospheric conditions to minimize side reactions. Utilize intermediates like carbamic acid derivatives (e.g., methyl carbamates) as precursors, and monitor reaction progress via HPLC or NMR for real-time purity assessment. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

- Key Considerations : Optimize pH and temperature to avoid decomposition, as thiourea derivatives are prone to hydrolysis under acidic/basic conditions .

Q. How can researchers characterize the stability of N-amino-N-methylcarbamimidothioic acid under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation kinetics. Store samples in desiccated, low-temperature environments (-20°C) and monitor for changes in spectroscopic profiles (e.g., FTIR, UV-Vis) over time .

- Data Interpretation : Compare degradation products (e.g., methylamine or carbamimidothioic acid derivatives) using LC-MS to identify decomposition pathways .

Advanced Research Questions

Q. What experimental design strategies mitigate contradictions in bioactivity data for N-amino-N-methylcarbamimidothioic acid across studies?

- Methodological Answer : Standardize assay conditions (e.g., pH, ionic strength, and solvent systems) to minimize variability. Use orthogonal validation methods (e.g., isothermal titration calorimetry and surface plasmon resonance) to confirm binding affinities or enzyme inhibition profiles .

- Case Study : If conflicting cytotoxicity results arise, validate cell-line specificity by testing across multiple models (e.g., HEK293, HeLa) and include positive/negative controls (e.g., temozolomide for glioblastoma comparability) .

Q. How can computational modeling enhance the understanding of N-amino-N-methylcarbamimidothioic acid’s reactivity and interaction with biological targets?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces and predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can map binding interactions with enzymes like glutathione S-transferase or proteases .

- Validation : Cross-reference computational predictions with experimental mutagenesis data (e.g., alanine scanning) to confirm critical residues in binding pockets .

Q. What are the best practices for analyzing toxic byproducts generated during the synthesis or degradation of N-amino-N-methylcarbamimidothioic acid?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., methyl isocyanate or sulfur oxides). For non-volatile residues, apply high-resolution mass spectrometry (HRMS) and compare fragmentation patterns against databases like NIST Chemistry WebBook .

- Safety Protocols : Implement fume hoods, chemical-resistant gloves, and respiratory protection during synthesis to mitigate exposure risks .

Methodological Frameworks for Data Analysis

Q. How should researchers address variability in quantitative assays measuring N-amino-N-methylcarbamimidothioic acid’s solubility and partition coefficients?

- Methodological Answer : Adopt the shake-flask method with UV-Vis quantification for solubility studies, ensuring equilibration times ≥24 hours. For logP determination, use octanol-water partitioning validated via triple quadrupole MS to improve sensitivity .

- Reproducibility : Follow guidelines from the Minimum Information for Biological and Biomedical Investigations (MIBBI) to document experimental parameters (e.g., temperature, buffer composition) .

Q. What statistical approaches resolve discrepancies in dose-response relationships for N-amino-N-methylcarbamimidothioic acid in preclinical models?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use Bayesian hierarchical models to account for inter-study variability and identify outliers .

- Case Study : If toxicity thresholds differ between in vitro and in vivo models, perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.